N-(3-chloro-4-fluorophenyl)-5,6,7,8-tetrahydro-4H-cyclohepta[d][1,2]oxazole-3-carboxamide
Description
N-(3-chloro-4-fluorophenyl)-5,6,7,8-tetrahydro-4H-cyclohepta[d][1,2]oxazole-3-carboxamide is a synthetic carboxamide derivative featuring a seven-membered cycloheptaoxazole ring fused to an oxazole moiety. The compound’s structure includes a 3-chloro-4-fluorophenyl substituent linked via a carboxamide group. The cycloheptaoxazole core provides conformational flexibility, which may aid in target binding.
Properties
Molecular Formula |
C15H14ClFN2O2 |
|---|---|
Molecular Weight |
308.73 g/mol |
IUPAC Name |
N-(3-chloro-4-fluorophenyl)-5,6,7,8-tetrahydro-4H-cyclohepta[d][1,2]oxazole-3-carboxamide |
InChI |
InChI=1S/C15H14ClFN2O2/c16-11-8-9(6-7-12(11)17)18-15(20)14-10-4-2-1-3-5-13(10)21-19-14/h6-8H,1-5H2,(H,18,20) |
InChI Key |
WCBYPDMTXMQRMF-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2=C(CC1)ON=C2C(=O)NC3=CC(=C(C=C3)F)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-chloro-4-fluorophenyl)-5,6,7,8-tetrahydro-4H-cyclohepta[d][1,2]oxazole-3-carboxamide typically involves the following steps:
Formation of the oxazole ring: This can be achieved through a cyclization reaction involving a suitable precursor, such as a substituted phenylacetic acid derivative, under acidic or basic conditions.
Introduction of the chloro and fluoro substituents: This step involves the selective halogenation of the aromatic ring, which can be carried out using reagents like chlorine gas or fluorine-containing compounds.
Amidation reaction: The final step involves the formation of the carboxamide group through a reaction with an appropriate amine, such as ammonia or a primary amine, under suitable conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
N-(3-chloro-4-fluorophenyl)-5,6,7,8-tetrahydro-4H-cyclohepta[d][1,2]oxazole-3-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced derivatives, such as amines or alcohols.
Substitution: The chloro and fluoro substituents can be replaced by other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation can be used.
Substitution: Reagents like sodium hydroxide, potassium tert-butoxide, and various organometallic reagents are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides or ketones, while reduction can produce amines or alcohols.
Scientific Research Applications
N-(3-chloro-4-fluorophenyl)-5,6,7,8-tetrahydro-4H-cyclohepta[d][1,2]oxazole-3-carboxamide has several scientific research applications:
Medicinal Chemistry: This compound is studied for its potential as a pharmaceutical agent, particularly in the treatment of diseases such as cancer, inflammation, and infectious diseases.
Materials Science: It is explored for its potential use in the development of advanced materials, including polymers and nanomaterials.
Biological Research: The compound is used in various biological assays to study its effects on cellular processes and molecular targets.
Mechanism of Action
The mechanism of action of N-(3-chloro-4-fluorophenyl)-5,6,7,8-tetrahydro-4H-cyclohepta[d][1,2]oxazole-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. This interaction can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
N-(3,5-dimethoxyphenyl)-5,6,7,8-tetrahydro-4H-cyclohepta[d][1,2]oxazole-3-carboxamide
- Core Structure : Identical cycloheptaoxazole-carboxamide backbone.
- Substituent Differences : The phenyl group is substituted with 3,5-dimethoxy groups instead of 3-chloro-4-fluoro.
- Key Implications: Electronic Effects: Methoxy groups are electron-donating, increasing electron density on the phenyl ring compared to the electron-withdrawing Cl/F groups in the target compound. This may reduce binding affinity to electrophilic targets. Biological Activity: Dimethoxy-substituted analogs are often explored for antioxidant or anti-inflammatory properties, whereas chloro/fluoro substituents are common in antimicrobial or anticancer agents.
N-(3-chlorophenyl)-2-(2-methylbenzamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide
- Core Structure : Cycloheptathiophene-carboxamide (sulfur-containing ring) vs. cycloheptaoxazole (oxygen/nitrogen-containing ring).
- Substituent Differences :
- A 2-methylbenzamido group is appended to the thiophene ring.
- The phenyl group has a single 3-chloro substituent (lacking the 4-fluoro group).
- Steric Effects: The 2-methylbenzamido group introduces steric bulk, which may hinder binding to compact active sites. Electronic Profile: Thiophene’s lower electronegativity vs. oxazole could alter π-π stacking or charge-transfer interactions.
Structural and Functional Comparison Table
Key Research Findings and Implications
- Substituent Effects : Electron-withdrawing groups (Cl, F) enhance stability and target affinity in hydrophobic environments, while electron-donating groups (OCH₃) improve solubility .
- Conformational Flexibility : The cycloheptaoxazole/thiophene core allows adaptive binding to diverse biological targets, though steric modifications (e.g., benzamido groups) may limit this .
Biological Activity
N-(3-chloro-4-fluorophenyl)-5,6,7,8-tetrahydro-4H-cyclohepta[d][1,2]oxazole-3-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.
Basic Information
| Property | Value |
|---|---|
| CAS Number | 891395-76-9 |
| Molecular Formula | C23H21ClFN3O2 |
| Molecular Weight | 425.9 g/mol |
| IUPAC Name | This compound |
| InChI Key | HJXLYRADFCKADD-UHFFFAOYSA-N |
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. It is believed to modulate the activity of various enzymes and receptors involved in critical biological pathways. Research indicates that compounds with similar scaffolds often exhibit antiproliferative effects by targeting key enzymes such as:
- Thymidylate synthase
- Histone deacetylase (HDAC)
- Telomerase
These interactions can lead to inhibition of cancer cell proliferation and induction of apoptosis in malignant cells .
Anticancer Potential
Recent studies have highlighted the compound's potential as an anticancer agent. For instance, derivatives of oxadiazole scaffolds have demonstrated significant cytotoxicity against various cancer cell lines. The structural modifications in such compounds are crucial for enhancing their biological activity and selectivity towards cancer cells .
Neuroprotective Effects
There is emerging evidence that compounds similar to this compound may possess neuroprotective properties. Research has shown that certain derivatives can protect neurons from neurodegeneration caused by beta-amyloid peptides associated with Alzheimer's disease. This protective effect is thought to be mediated through microtubule stabilization and inhibition of toxic stimuli .
Study 1: Anticancer Activity
A study published in Cancer Letters investigated the effects of various oxadiazole derivatives on human cancer cell lines. The results indicated that compounds with similar structures to this compound exhibited significant cytotoxicity against breast and lung cancer cells. The study emphasized the importance of the oxadiazole moiety in enhancing anticancer activity through specific enzyme inhibition .
Study 2: Neuroprotection
In another study focusing on neuroprotection, researchers explored the effects of a related compound on neuronal cultures exposed to beta-amyloid peptides. The results demonstrated a marked increase in neuronal survival when treated with this compound compared to controls. The mechanism was linked to the compound's ability to stabilize microtubules and inhibit apoptotic pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
